molecular formula C11H16O2 B14462245 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one CAS No. 73840-55-8

3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one

Cat. No.: B14462245
CAS No.: 73840-55-8
M. Wt: 180.24 g/mol
InChI Key: UIHUSHNCRGDVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Oxobutyl)bicyclo[311]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a bicyclo[311]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of bicyclo[3.1.1]heptan-2-one with an appropriate alkylating agent, such as 3-bromobutanone, under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the bicyclic ketone, followed by the addition of the alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-: This compound has a similar bicyclic structure but with different substituents.

    Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: Another related compound with variations in the substituents on the bicyclic ring.

Uniqueness

3-(3-Oxobutyl)bicyclo[311]heptan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

73840-55-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-(3-oxobutyl)bicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C11H16O2/c1-7(12)2-3-9-4-8-5-10(6-8)11(9)13/h8-10H,2-6H2,1H3

InChI Key

UIHUSHNCRGDVHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CC2CC(C2)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.